molecular formula C8H6ClNS B092711 5-Chloro-2-methylbenzothiazole CAS No. 1006-99-1

5-Chloro-2-methylbenzothiazole

Cat. No.: B092711
CAS No.: 1006-99-1
M. Wt: 183.66 g/mol
InChI Key: XCALAYIRFYALSX-UHFFFAOYSA-N
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Description

5-Chloro-2-methylbenzothiazole is a useful research compound. Its molecular formula is C8H6ClNS and its molecular weight is 183.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Cationic Carbene Complexes : Fraser, Roper, and Stone (1974) reported the reaction of 2-chloro-derivatives of benzthiazoles, including 5-Chloro-2-methylbenzothiazole, with IrCl(CO)(PMe2Ph)2 to form cationic carbene complexes [(IrCl2(CO)(PMe2Ph)2(L)]+(L) with potential applications in organometallic chemistry and catalysis (Fraser, Roper, & Stone, 1974).

  • Formation of Tropolones : Bondareva et al. (2011) described an acid-catalyzed reaction of substituted 5-chloro-2-methylbenzothiazoles leading to the formation of tropolone compounds, which are of interest due to their unique chemical structure and potential biological activity (Bondareva et al., 2011).

  • Aldol-Type Reactions in Organic Synthesis : Chikashita et al. (1986) developed a method for synthesizing β-hydroxybenzothiazoles through aldol-type reactions involving this compound. This method has applications in organic synthesis, particularly in the formation of complex organic molecules (Chikashita, Ikegami, Okumura, & Itoh, 1986).

  • Development of Anti-Tuberculosis Drugs : Huang et al. (2009) explored the use of this compound derivatives in the development of new therapeutics for tuberculosis. They synthesized compounds showing activity against Mycobacterium tuberculosis, indicating its potential in drug discovery for tuberculosis treatment (Huang et al., 2009).

  • Computational and Spectroscopic Analysis of Benzoxazole Derivatives : Silva, Cimas, and Silva (2013) conducted thermochemical studies on benzoxazole derivatives, including 5-chloro-2-methylbenzoxazole, using computational and experimental techniques. This research has implications in understanding the energetic properties of these compounds (Silva, Cimas, & Silva, 2013).

  • Antioxidant Agent Synthesis and Evaluation : Hossan (2020) synthesized derivatives of 5-arylazo-2-chloroacetamido thiazoles and evaluated their antioxidant efficacy. The study provides insights into the potential use of these compounds as antioxidants (Hossan, 2020).

Safety and Hazards

5-Chloro-2-methylbenzothiazole should be handled with care. It should not be released into the environment . It is recommended to use personal protective equipment as required and ensure adequate ventilation when handling this compound .

Properties

IUPAC Name

5-chloro-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCALAYIRFYALSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061402
Record name Benzothiazole, 5-chloro-2-methyl-
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Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006-99-1
Record name 5-Chloro-2-methylbenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006-99-1
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Record name Benzothiazole, 5-chloro-2-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-2-methylbenzothiazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8453
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Record name Benzothiazole, 5-chloro-2-methyl-
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Record name Benzothiazole, 5-chloro-2-methyl-
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Record name 5-chloro-2-methylbenzothiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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